N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1226430-67-6
VCID: VC4383014
InChI: InChI=1S/C14H17NO4S/c1-10-4-3-5-12(8-10)20(17,18)15-9-13(16)14-7-6-11(2)19-14/h3-8,13,15-16H,9H2,1-2H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide

CAS No.: 1226430-67-6

Cat. No.: VC4383014

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide - 1226430-67-6

Specification

CAS No. 1226430-67-6
Molecular Formula C14H17NO4S
Molecular Weight 295.35
IUPAC Name N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H17NO4S/c1-10-4-3-5-12(8-10)20(17,18)15-9-13(16)14-7-6-11(2)19-14/h3-8,13,15-16H,9H2,1-2H3
Standard InChI Key FCDHUJZXVVPFPN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O

Introduction

Synthesis of Sulfonamides

Sulfonamides are typically synthesized through the reaction of a sulfonamide group with an amine. This process involves the use of sulfonyl chlorides, which react with amines to form sulfonamides. The synthesis can be tailored to introduce various functional groups, allowing for the creation of diverse compounds with different biological activities.

Biological Activities of Sulfonamides

  • Anticancer Activity: Some sulfonamide derivatives have shown promising anticancer activity by inhibiting carbonic anhydrase enzymes, which are involved in tumor growth and metastasis .

  • Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Related Compounds and Their Activities

While specific data on N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide is not available, related compounds provide insight into potential biological activities:

  • 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: These compounds have shown significant anticancer activity, inducing apoptosis in cancer cell lines .

  • Furanones and Tetrahydrofurfuryl Derivatives: These compounds are used as flavorings and have been assessed for safety in animal feed. They are generally considered safe at specific concentrations .

Potential Applications and Future Research

Given the diverse biological activities of sulfonamides, N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide could potentially be explored for various therapeutic applications. Future research should focus on synthesizing this compound and evaluating its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Data Table: Biological Activities of Related Sulfonamides

Compound TypeBiological ActivityIC50 Values (μM)
5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesAnticancer34-36 (HCT-116, HeLa)
Carbonic Anhydrase InhibitorsAnticancerVaries by compound
Anti-inflammatory SulfonamidesAnti-inflammatoryNot specified

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